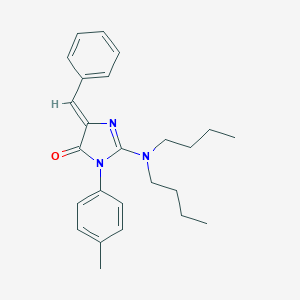
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one, also known as CL-316243, is a selective agonist of the beta-3 adrenergic receptor. This compound is widely used in scientific research to investigate the role of the beta-3 adrenergic receptor in various physiological processes.
Mécanisme D'action
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one acts as a selective agonist of the beta-3 adrenergic receptor, which is coupled to the G protein-coupled receptor signaling pathway. Activation of the beta-3 adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP activate protein kinase A, which phosphorylates various proteins and leads to a cascade of downstream signaling events.
Biochemical and Physiological Effects
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one has been shown to have a number of biochemical and physiological effects, including the activation of thermogenesis and energy expenditure in adipose tissue, the inhibition of insulin secretion from pancreatic beta cells, and the reduction of food intake and body weight.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one is a highly selective agonist of the beta-3 adrenergic receptor, which makes it an ideal tool for investigating the role of this receptor in various physiological processes. However, the use of 1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is limited by its high cost and low solubility in water.
Orientations Futures
There are several future directions for research involving 1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one. One area of interest is the role of the beta-3 adrenergic receptor in the regulation of glucose homeostasis and insulin sensitivity. Another area of interest is the potential therapeutic applications of 1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one in the treatment of obesity and related metabolic disorders. Additionally, further research is needed to elucidate the downstream signaling pathways activated by the beta-3 adrenergic receptor and the specific physiological processes regulated by this receptor.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one involves the condensation of 4-methylbenzaldehyde with dibutylamine to form the corresponding imine. This intermediate is then reacted with benzylideneacetone to yield the final product, 1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-2-(dibutylamino)-4-benzylidene-2-imidazoline-5-one is commonly used in scientific research to investigate the role of the beta-3 adrenergic receptor in various physiological processes. This compound has been shown to be a potent and selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and plays a key role in thermogenesis and energy expenditure.
Propriétés
Formule moléculaire |
C25H31N3O |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C25H31N3O/c1-4-6-17-27(18-7-5-2)25-26-23(19-21-11-9-8-10-12-21)24(29)28(25)22-15-13-20(3)14-16-22/h8-16,19H,4-7,17-18H2,1-3H3/b23-19- |
Clé InChI |
KOCPDGDWWWLEIL-NMWGTECJSA-N |
SMILES isomérique |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
SMILES canonique |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)